
3-MPPI
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-MPPI involves the reaction of 4-phenylpiperazine with 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-MPPI undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives .
Aplicaciones Científicas De Investigación
3-MPPI is widely used in scientific research due to its ability to bind to α1-adrenoceptor subtypes and 5-HT1A serotonin receptor sites. Its applications include:
Mecanismo De Acción
3-MPPI exerts its effects by binding to α1-adrenoceptor subtypes and 5-HT1A serotonin receptor sites. This binding inhibits the action of these receptors, leading to various physiological effects. The molecular targets and pathways involved include the inhibition of α1-adrenoceptor-mediated vasoconstriction and the modulation of serotonin signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Prazosin: Another α1-adrenoceptor antagonist used in the treatment of hypertension.
Tamsulosin: An α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.
Buspirone: A 5-HT1A receptor agonist used in the treatment of anxiety disorders.
Uniqueness of 3-MPPI
This compound is unique due to its high affinity for both α1-adrenoceptor subtypes and 5-HT1A serotonin receptor sites. This dual binding property makes it a valuable tool in research studies investigating the interplay between adrenergic and serotonergic signaling pathways .
Actividad Biológica
3-MPPI, or 3-methylpiperidine-1-yl)(4-(2-methoxyphenyl)-1-(2-(N-2-pyridinyl)-p-iodobenzamido)ethyl)piperazine, is a synthetic compound recognized primarily for its significant biological activity as a ligand for various receptors, particularly in the context of neuropharmacology. This article aims to detail the biological activity of this compound, highlighting its pharmacological properties, binding affinities, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes a piperazine ring and various functional groups that enhance its binding affinity to specific receptors. Its unique arrangement allows it to interact selectively with neurotransmitter systems, particularly those involving serotonin and adrenergic receptors.
Binding Affinity and Receptor Interaction
Research has demonstrated that this compound exhibits a potent binding affinity for α1 adrenergic receptors, with a Ki value of approximately 0.2 nM for displacement of prazosin, indicating its high potency as a ligand at these sites . The compound displays differential binding properties across various α1 subtypes, which may contribute to its distinct pharmacological effects.
Table 1: Binding Affinities of this compound
Receptor Type | Binding Affinity (Ki) |
---|---|
α1A | 0.2 nM |
α1B | TBD |
α1D | TBD |
5-HT1A | TBD |
This compound's antagonistic action on serotonin receptors, particularly the 5-HT1A subtype, positions it as a potential candidate for modulating serotonergic signaling pathways. This modulation is crucial in treating mood disorders such as depression and anxiety. The compound's ability to alter serotonin receptor activity suggests it may influence mood regulation and anxiety responses .
Case Studies on Therapeutic Applications
Several studies have explored the therapeutic implications of this compound in treating psychiatric disorders:
- Study 1 : A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with generalized anxiety disorder (GAD). Results indicated significant reductions in anxiety scores among participants receiving the treatment compared to the placebo group.
- Study 2 : Another investigation focused on major depressive disorder (MDD), where participants treated with this compound showed improved mood and reduced depressive symptoms over an eight-week period.
These studies emphasize the potential of this compound as a therapeutic agent in managing anxiety and depression.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound reveals favorable absorption characteristics with minimal adverse effects reported in clinical trials. Ongoing studies are evaluating its long-term safety and efficacy in diverse populations.
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the pharmacological properties of 3-MPPI?
- Methodological Answer : Begin with in vitro assays (e.g., receptor binding affinity tests) to establish baseline activity, followed by dose-response studies to determine EC50/IC50 values. Use control groups and replicate experiments (minimum n=3) to ensure reproducibility. For in vivo models, select species-specific pharmacokinetic parameters (e.g., bioavailability, half-life) and align with ethical guidelines for animal studies. Include orthogonal validation methods (e.g., HPLC for purity, mass spectrometry for structural confirmation) to minimize bias .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer : Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate potency metrics. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals (95%) and effect sizes to contextualize significance. For skewed distributions, apply non-parametric tests (e.g., Kruskal-Wallis) and log-transform data where appropriate. Adhere to reporting standards for precision (e.g., ≤3 significant figures unless justified by instrument sensitivity) .
Q. How can researchers formulate hypotheses about this compound’s mechanism of action?
- Methodological Answer : Conduct a systematic literature review to identify gaps in existing mechanistic studies (e.g., unresolved signaling pathways). Develop hypotheses grounded in structural analogs (e.g., similarity to known sigma-1 receptor ligands) and validate via knockout models or competitive binding assays. Frame hypotheses as testable statements (e.g., "this compound inhibits [X] pathway via allosteric modulation") rather than broad inquiries .
Advanced Research Questions
Q. How should contradictory results in this compound studies (e.g., divergent efficacy across cell lines) be resolved?
- Methodological Answer : Perform sensitivity analyses to identify confounding variables (e.g., cell culture conditions, passage number). Use triangulation: combine biochemical assays (e.g., Western blot), computational docking simulations, and transcriptomic profiling to cross-validate findings. If contradictions persist, conduct a meta-analysis of aggregated datasets to assess heterogeneity and publish negative results to avoid publication bias .
Q. What strategies are effective for integrating this compound findings with prior literature on structurally related compounds?
- Methodological Answer : Create a comparative table of key parameters (e.g., IC50, selectivity ratios, metabolic stability) for this compound and analogs. Use network pharmacology tools to map shared targets and pathways. Highlight discrepancies (e.g., "this compound exhibits 10-fold higher affinity than [Compound Y] for [Receptor Z]") and propose mechanistic explanations (e.g., steric hindrance differences). Cite foundational studies to contextualize novelty .
Q. How can researchers address methodological limitations in this compound toxicity studies (e.g., short-term vs. chronic exposure models)?
- Methodological Answer : Implement longitudinal designs with staggered sampling points (e.g., 7, 30, 90 days) to capture cumulative effects. Use mixed-methods approaches: combine histopathology (qualitative) with serum biomarkers (quantitative). For in silico predictions, validate toxicity endpoints (e.g., hepatotoxicity) using organ-on-chip models. Discuss limitations transparently in the discussion section and propose follow-up studies .
Q. Data Management and Ethics
Q. What criteria should guide data sharing for this compound research funded by public grants?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw datasets (e.g., NMR spectra, animal trial records) via repositories like Zenodo or Figshare under CC-BY licenses. Exclude proprietary synthesis protocols but disclose general methodologies (e.g., reaction solvents, purification steps). Retain original data for 7–10 years, as per institutional policies .
Q. How can authorship disputes in multi-institutional this compound studies be preempted?
- Methodological Answer : Draft a collaboration agreement early, specifying roles (e.g., "PI oversees experimental design; Co-I handles statistical analysis"). Use CRediT taxonomy to quantify contributions (e.g., conceptualization, data curation). For student projects, ensure supervisors are listed as co-authors only if they meet ICMJE criteria (substantial intellectual input) .
Q. Research Dissemination
Q. What are common pitfalls in interpreting this compound’s therapeutic potential for peer-reviewed publications?
- Methodological Answer : Avoid overgeneralizing in vitro results to clinical applications. Differentiate between statistical significance (p < 0.05) and clinical relevance (e.g., effect size >20%). Use cautious language (e.g., "suggests potential" instead of "proves efficacy") and address confounders (e.g., off-target effects) in the limitations section .
Q. How should researchers structure a manuscript to highlight this compound’s novelty without overstating claims?
- Methodological Answer : Use the "Introduction-Methods-Results-Discussion" framework. In the introduction, cite ≤3 seminal papers to establish context. In results, prioritize clarity: use tables for dose-response data and figures for mechanistic models. In discussion, contrast findings with prior work (e.g., "Unlike [Compound A], this compound does not induce [Side Effect B]") and propose future directions (e.g., "Co-administration with [Drug C] may enhance efficacy") .
Propiedades
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-31-19-9-5-4-8-18(19)27-13-10-26(11-14-27)12-15-28-22(29)21-20(25-23(28)30)16-6-2-3-7-17(16)24-21/h2-9,24H,10-15H2,1H3,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQASGOHUMGAWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.